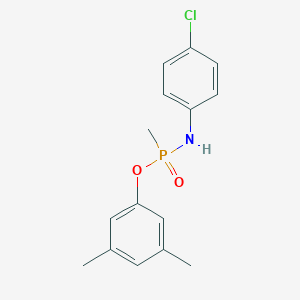![molecular formula C11H10BrN5O B5723472 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5723472.png)
6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, also known as BMT-052, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMT-052 belongs to the class of triazolo-triazole compounds and is known for its ability to inhibit the activity of certain enzymes in the body.
Wirkmechanismus
The mechanism of action of 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole involves the inhibition of certain enzymes in the body. Specifically, 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that are involved in the regulation of cell division and proliferation. By inhibiting CDKs, 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has a number of biochemical and physiological effects. For example, 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. Finally, 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has been shown to have anti-inflammatory and anti-viral effects, which may be beneficial in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole for lab experiments is its specificity for CDKs. Unlike other compounds that inhibit multiple enzymes, 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole specifically targets CDKs, making it a valuable tool for studying the role of these enzymes in cancer and other diseases. Additionally, 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with in the lab.
However, there are also limitations to using 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole in lab experiments. One limitation is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is not yet widely available, which may limit its use in certain research settings.
Zukünftige Richtungen
There are a number of future directions for the study of 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole. One area of research is the development of more potent and selective CDK inhibitors based on the structure of 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole. Additionally, researchers are exploring the potential of 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole in combination with other anti-cancer agents to improve its efficacy. Finally, researchers are studying the potential of 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole in the treatment of other diseases, such as viral infections and inflammatory disorders.
Conclusion
In conclusion, 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is a promising compound that has potential applications in scientific research. Its specificity for CDKs and low toxicity make it a valuable tool for studying the role of these enzymes in cancer and other diseases. While there are still limitations to its use in lab experiments, ongoing research is exploring its potential in a variety of applications.
Synthesemethoden
The synthesis of 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole involves a series of chemical reactions that start with the condensation of 5-bromo-2-methoxyaniline with 2-nitrobenzaldehyde. The resulting intermediate is then reduced to 5-bromo-2-methoxybenzaldehyde, which is then reacted with hydrazine hydrate to form the triazole ring. The final product is obtained by reacting the triazole intermediate with acetic anhydride in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, 6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has been shown to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of other diseases.
Eigenschaften
IUPAC Name |
6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O/c1-6-14-15-11-13-10(16-17(6)11)8-5-7(12)3-4-9(8)18-2/h3-5H,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWWETAFXAVPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1NC(=N2)C3=C(C=CC(=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

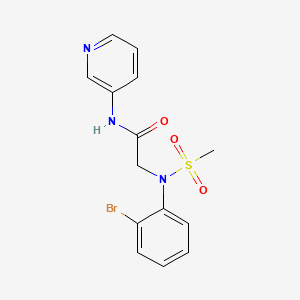
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)
![1-(4-fluorophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5723405.png)

![N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5723410.png)
![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B5723416.png)

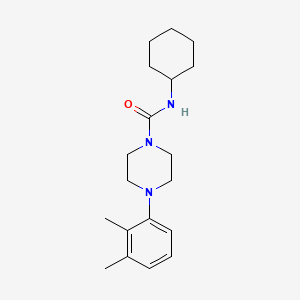
![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)
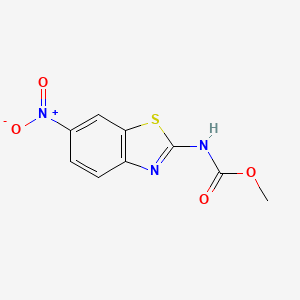
![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5723437.png)
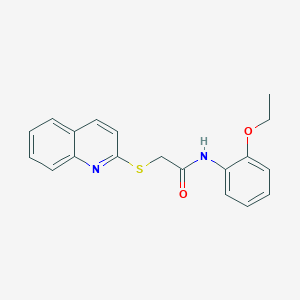
![isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5723452.png)
